molecular formula C30H34O5 B13401481 Epiguajadial B

Epiguajadial B

Cat. No.: B13401481
M. Wt: 474.6 g/mol
InChI Key: SCJBVAONMYLOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epiguajadial B involves several steps, including the extraction of the compound from natural sources such as Psidium guajava. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of 98% .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction techniques and large-scale chromatography ensures the efficient production of high-purity this compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions: Epiguajadial B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield epoxides or hydroxylated derivatives, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Epiguajadial B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a reference standard for studying sesquiterpenoids and their derivatives. In biology, it is used to investigate its effects on various biological pathways and cellular processes. In medicine, this compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. In industry, it is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Epiguajadial B involves its interaction with specific molecular targets and pathways within the body. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress . The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Epiguajadial B is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include other sesquiterpenoids like guajadial and guaiazulene, which share some structural similarities but differ in their biological effects and applications . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3

InChI Key

SCJBVAONMYLOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.